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Application Notes
Mutations in genes encoding components of the spliceosome are a frequent and defining

feature of myeloid neoplasms, including myelodysplastic syndromes (MDS) and acute myeloid

leukemia (AML).[1][2][3][4] These mutations confer a vulnerability to cancer cells, making the

spliceosome an attractive therapeutic target.[1] Uhmcp1 (U2AF Homology Motif Competitive

Probe 1) and its more potent derivatives, SF153 and AP232, are small molecule inhibitors that

target the U2AF Homology Motif (UHM) of splicing factors.

The primary mechanism of action of these compounds is the disruption of the protein-protein

interaction between U2AF1 and U2AF2, two critical components of the U2AF heterodimer that

recognizes the 3' splice site during pre-mRNA splicing. Uhmcp1 was first identified as an

inhibitor of the SF3b155/U2AF65 (U2AF2) interaction. Subsequent research has led to the

development of analogs like SF1-8 and AP232, which show improved activity and selectivity for

the UHM domain of U2AF1.

These inhibitors have demonstrated selective cytotoxicity against leukemia cell lines harboring

splicing factor mutations. For instance, SF1-8 selectively inhibited the growth of K562 cells

expressing mutant U2AF1 (S34F) compared to their wild-type counterparts. Similarly, AP232

was more effective in inhibiting the growth of HNT-34 (SF3B1 mutant) and MONO-MAC-1

(U2AF1 mutant) leukemia cell lines. This selectivity suggests a therapeutic window for targeting

cancer cells with spliceosome mutations while sparing healthy cells.
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The downstream effects of UHM inhibition include alterations in RNA splicing, leading to

changes in the isoform patterns of various genes. In myeloid neoplasm models, this has been

shown to impact pathways associated with endocytosis, intracellular vesicle transport, and

secretion. Furthermore, AP232 has been observed to induce G1 and G2/M cell cycle arrest and

inhibit autophagy in leukemia cells. These findings underscore the potential of UHM inhibitors

like Uhmcp1 and its derivatives as novel therapeutic agents for the treatment of myeloid

neoplasms with splicing factor mutations.

Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of Uhmcp1 derivatives in

various myeloid neoplasm cell lines.

Table 1: IC50 Values of U2AF1-UHM Inhibitors

Compound Target Assay IC50 (µM) Reference

SF1-8

U2AF1-UHM /

U2AF2-ULM

Interaction

HTRF 59.33 ± 0.02

SF153 U2AF1-UHM HTRF 247.47

AP232 U2AF1-UHM HTRF

~7.98 (31-fold

improvement

over SF153)

Table 2: Cell Viability IC50 Values of UHM Inhibitors in Leukemia Cell Lines
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Compound Cell Line Genotype IC50 (µM) Reference

SF1-8
K562-

U2AF1S34F

U2AF1 S34F

mutant
1.98

SF1-8 K562-U2AF1wt U2AF1 wild-type > 100

SF1-8 MV-4-11 U2AF1 wild-type > 100

SF1-8 HL-60 U2AF1 wild-type > 100

AP232 HNT-34
SF3B1 K700E

mutant
6.49 ± 0.38

AP232 MONO-MAC-1
U2AF1 Q157P

mutant
14.09 ± 4.43

Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for U2AF1-UHM Inhibition
This protocol is for determining the IC50 value of a compound's ability to inhibit the interaction

between the U2AF1-UHM domain and a U2AF2-ULM (U2AF Ligand Motif) peptide.

Materials:

GST-tagged U2AF1-UHM protein

Biotinylated U2AF2-ULM peptide

Terbium cryptate-labeled anti-GST antibody (donor)

Streptavidin-XL665 (acceptor)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

Test compounds (e.g., Uhmcp1, AP232)

384-well low-volume white plates
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HTRF-compatible plate reader

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

In a 384-well plate, add the test compound dilutions.

Add the GST-U2AF1-UHM protein and the biotinylated U2AF2-ULM peptide to the wells.

Add the terbium cryptate-labeled anti-GST antibody and streptavidin-XL665.

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from

light.

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission

at 620 nm (cryptate) and 665 nm (XL665).

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (using CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP.

Materials:

Myeloid neoplasm cell lines (e.g., K562, MV-4-11, HNT-34)

Complete cell culture medium

Test compounds

CellTiter-Glo® Luminescent Cell Viability Assay Kit

Opaque-walled 96-well plates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Luminometer

Procedure:

Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to

adhere or stabilize overnight.

Prepare serial dilutions of the test compound in the cell culture medium.

Treat the cells with the compound dilutions and a vehicle control.

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture

conditions (37°C, 5% CO2).

Equilibrate the plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Normalize the data to the vehicle-treated control and plot the percentage of cell viability

against the logarithm of the compound concentration to determine the IC50 value.

Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is used to confirm the binding of a small molecule to its target protein in a cellular

context.

Materials:

Leukemia cell line (e.g., K562)

Lysis buffer (e.g., M-PER with protease inhibitors)
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Test compound (e.g., AP232)

Pronase (or other suitable protease)

SDS-PAGE gels and Western blotting reagents

Primary antibody against the target protein (e.g., anti-U2AF1)

Secondary antibody

Procedure:

Culture and harvest the leukemia cells.

Lyse the cells and quantify the protein concentration of the lysate.

Incubate aliquots of the cell lysate with the test compound or a vehicle control for a specified

time (e.g., 1 hour at room temperature).

Treat the lysates with a range of concentrations of Pronase to induce proteolysis.

Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane and perform a Western blot using a primary

antibody against the target protein (U2AF1).

A stabilized target protein will show increased resistance to proteolysis in the presence of the

binding compound, resulting in a stronger band at its expected molecular weight compared

to the vehicle control at the same protease concentration.
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Caption: Mechanism of action of Uhmcp1 and its derivatives in disrupting the U2AF1/U2AF2

interaction.
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Caption: A typical experimental workflow for evaluating UHM inhibitors in myeloid neoplasm

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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and industry.
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